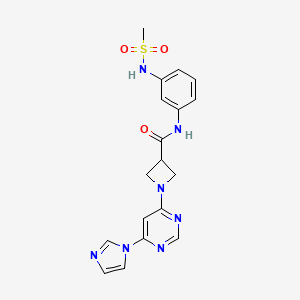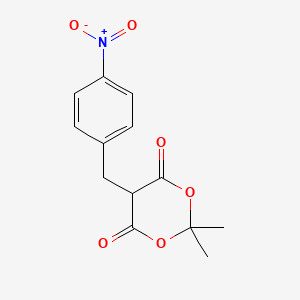
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C13H13NO6 . It is also known by other names such as “2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione” and "2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione,97%" .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The synthesis from commercially available starting materials included the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .Molecular Structure Analysis
The molecular structure of this compound includes a dioxane ring substituted with two methyl groups and a nitrobenzyl group . The InChI string for this compound is “InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3” and the canonical SMILES string is "CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)N+[O-])C" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.24 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a topological polar surface area of 98.4 Ų and a complexity of 399 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and structurally characterized. The synthesis and crystal structure of similar derivatives, including 5-(4-Nitrobenciliden)-2,2-dimethyl-1,3-dioxane-4,6-dione, have been described, with their structures refined using X-ray crystallography. These compounds are held together by van der Waals forces and C—H···O hydrogen bond interactions in the crystal (Novoa de Armas et al., 2000).
Crystal Structure Analysis
Another study focused on the synthesis and crystal structure of a similar compound, 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This work employed X-ray crystallographic techniques to determine the crystal structure, which is stabilized by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).
Molecular Conformation and Packing Arrangements
Research on C-Alkyl derivatives of Meldrum's acids, including compounds similar to 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, highlights their role as building blocks in organic synthesis. The study revealed significant differences in molecular conformations and crystal packing arrangements due to various substituents, demonstrating their potential in designing molecular structures (Mierina et al., 2015).
Solvatochromic Behavior
A derivative of Meldrum's acid, 5-(4-N,N-dimethylaminobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been investigated for its solvatochromic behavior. This study describes the dye's preparation and compares its solvatochromism with that of an analogous derivative of barbituric acid, indicating potential applications in studying solvent interactions (Flores et al., 2004).
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSUOXPWYRNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)
![5-[(2-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2556262.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
![cis-2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B2556264.png)
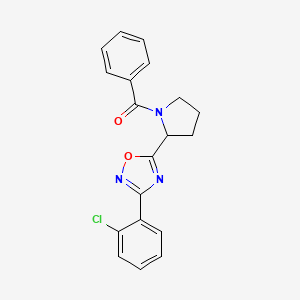
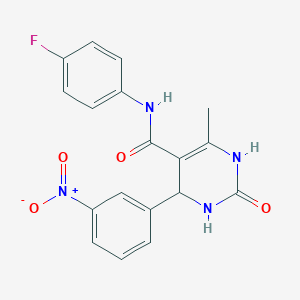
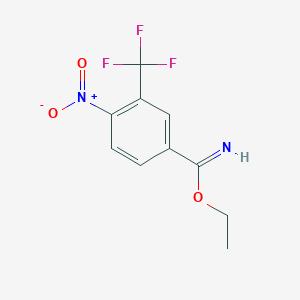

![N-(4-methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2556271.png)
![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)
